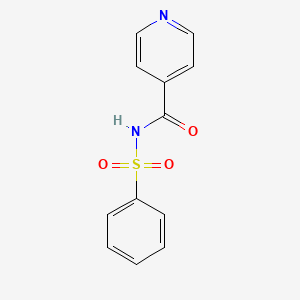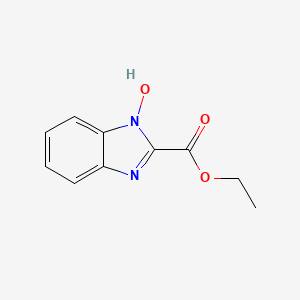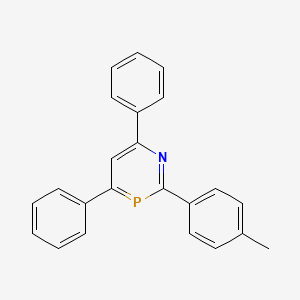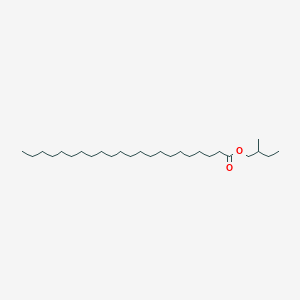![molecular formula C14H19N3O B14318921 (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide CAS No. 106055-66-7](/img/structure/B14318921.png)
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide is an organic compound characterized by its unique structural features, including imine groups and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide typically involves the condensation of appropriate amines and aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bonds. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-(Naphthalen-2-yl)iminomethylphenol: Similar in having an imine group and aromatic ring.
(2E)-2-[Methyl(oxido)imino]-1(2H)-acenaphthylenone: Shares the imine functionality.
(S)-2-aminobutanamide hydrochloride: Contains an amide group and is structurally related.
Propiedades
Número CAS |
106055-66-7 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-methylimino-N-phenyl-2-propan-2-yliminobutanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(2)16-13(11(3)15-4)14(18)17-12-8-6-5-7-9-12/h5-10H,1-4H3,(H,17,18) |
Clave InChI |
JANSADLLPKCDDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(C(=NC)C)C(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


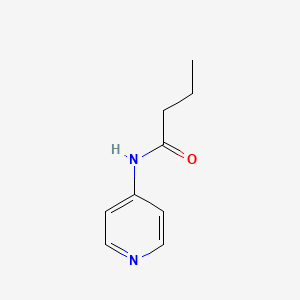
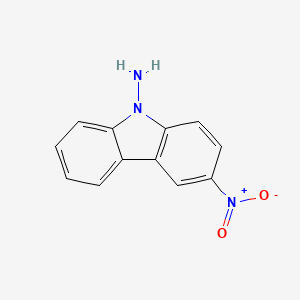
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
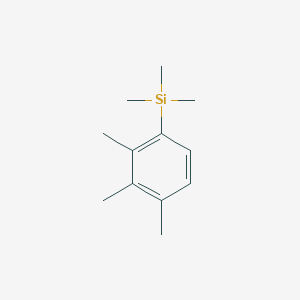
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
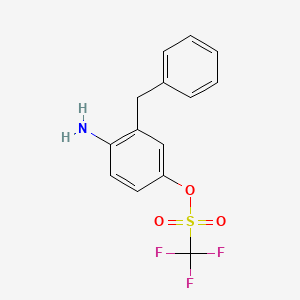

![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
